molecular formula C16H23N3O2 B13566369 Tert-butyl5-amino-6-methyl-1',2',3',6'-tetrahydro-[3,4'-bipyridine]-1'-carboxylate

Tert-butyl5-amino-6-methyl-1',2',3',6'-tetrahydro-[3,4'-bipyridine]-1'-carboxylate

Cat. No.: B13566369
M. Wt: 289.37 g/mol
InChI Key: GCDPZAMHLXXYNS-UHFFFAOYSA-N
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Description

Tert-butyl5-amino-6-methyl-1',2',3',6'-tetrahydro-[3,4'-bipyridine]-1'-carboxylate is a bicyclic compound featuring a 3,4'-bipyridine core with a tetrahydro ring system. Key structural elements include:

  • tert-Butyl carbamate group at the 1'-position, providing steric bulk and protecting the amine during synthesis.
  • Amino (-NH2) and methyl (-CH3) substituents at the 5- and 6-positions of the pyridine ring, respectively.
  • Molecular formula C16H23N3O2 (molecular weight 289.38 g/mol), distinguishing it from simpler bipyridine derivatives .

This compound is synthesized via multi-step reactions, including coupling, acid treatment, and functional group modifications, as observed in analogous syntheses .

Properties

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

tert-butyl 4-(5-amino-6-methylpyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C16H23N3O2/c1-11-14(17)9-13(10-18-11)12-5-7-19(8-6-12)15(20)21-16(2,3)4/h5,9-10H,6-8,17H2,1-4H3

InChI Key

GCDPZAMHLXXYNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C2=CCN(CC2)C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Construction of the Bipyridine Core

The bipyridine core can be synthesized via oxidative coupling of suitable pyridine derivatives or through Suzuki-Miyaura cross-coupling reactions:

  • Oxidative Coupling Approach : Involves coupling two pyridine derivatives under oxidative conditions, typically using oxidants like copper salts or iron salts, to form the bipyridine linkage.
  • Cross-Coupling Strategy : Employs palladium-catalyzed Suzuki-Miyaura reactions between halogenated pyridines and boronic acids, allowing regioselective assembly of the bipyridine scaffold.

Functionalization with Amino and Methyl Groups

  • Amino Group Introduction : Typically via nucleophilic substitution or reduction of nitro precursors, or through direct amination of the bipyridine ring using ammonia or amine sources under catalytic conditions.
  • Methyl Group Addition : Achieved through alkylation reactions or via direct substitution on the aromatic ring, often employing methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

Esterification to Form the Carboxylate Ester

  • The carboxylate ester is introduced by esterification of the carboxylic acid precursor with tert-butyl alcohol under acidic catalysis (e.g., sulfuric acid) or via carboxylation of an appropriate intermediate followed by esterification .

Specific Synthetic Routes from Literature

Route Based on Literature Data (from PubChem and Chemical Literature)

A plausible synthetic pathway involves:

  • Starting from commercially available pyridine derivatives.
  • Performing selective methylation at the 6-position.
  • Constructing the bipyridine core via oxidative coupling .
  • Hydrogenating the bipyridine to obtain the tetrahydro derivative.
  • Introducing the amino group at position 5 via nucleophilic substitution or reduction of nitro groups .
  • Converting the carboxylic acid to the tert-butyl ester through esterification .

This approach aligns with methods used for similar bipyridine derivatives, emphasizing regioselectivity and functional group compatibility.

Example of a Multistep Synthesis

Step Reaction Reagents Conditions Purpose
1 Methylation of pyridine Methyl iodide, base Room temperature Introduce methyl group at specific position
2 Coupling to form bipyridine Palladium catalyst, boronic acid Reflux Assemble bipyridine core
3 Hydrogenation H₂, Pd/C Mild temperature Saturate the pyridine ring to tetrahydro form
4 Amination NH₃ or amines Elevated temperature Attach amino group at position 5
5 Esterification tert-Butanol, acid catalyst Reflux Convert carboxylic acid to tert-butyl ester

Notes on Raw Materials and Precursors

Data Tables Summarizing Preparation Conditions

Method Key Reagents Solvent Temperature Yield Remarks
Oxidative coupling Copper or iron salts Acetic acid Reflux 60-80% Regioselective bipyridine synthesis
Hydrogenation H₂, Pd/C Ethanol Room temp 85-95% Selective tetrahydro reduction
Nucleophilic amination NH₃, base DMF 80°C 70-85% Amino group at position 5
Esterification tert-Butanol, H₂SO₄ Reflux 2-4 hours 75-90% Ester formation

Chemical Reactions Analysis

Types of Reactions

Tert-butyl5-amino-6-methyl-1’,2’,3’,6’-tetrahydro-[3,4’-bipyridine]-1’-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl5-amino-6-methyl-1’,2’,3’,6’-tetrahydro-[3,4’-bipyridine]-1’-carboxylate has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Tert-butyl5-amino-6-methyl-1’,2’,3’,6’-tetrahydro-[3,4’-bipyridine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

Compound A : tert-Butyl 5-(trifluoromethyl)-3',6'-dihydro-3,4'-bipyridine-1'(2'H)-carboxylate
  • Molecular Formula : C14H15F3N2O2
  • Molecular Weight : 329.28 g/mol
  • Key Substituent : Trifluoromethyl (-CF3) at position 3.
  • Comparison: The electron-withdrawing -CF3 group lowers the LUMO energy, enhancing electrophilic reactivity compared to the electron-donating amino group in the target compound . Synthesis involves thionyl chloride and HCl, similar to methods used for the target compound .
Compound B : tert-Butyl 5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate
  • Molecular Formula : C15H20N2O2
  • Molecular Weight : 260.33 g/mol
  • Key Feature : Bipyridine core with 2,4' connectivity (vs. 3,4' in the target compound).
  • Comparison: The altered ring connectivity reduces steric hindrance and modifies π-π stacking interactions.
Compound C : (5R,6S)-tert-butyl 5-acetoxy-6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate
  • Molecular Formula: C14H23NO5
  • Molecular Weight : 285.34 g/mol
  • Key Substituents : Stereospecific acetoxy (-OAc) and hydroxymethyl (-CH2OH) groups.
  • Comparison :
    • The stereochemistry and polar substituents enhance solubility in polar solvents, unlike the less polar methyl group in the target compound.
    • Demonstrates the versatility of tert-butyl carbamate in synthesizing chiral intermediates .

Functional Group Variations

Compound D : tert-Butyl 5-amino-3-fluoro-5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate
  • Molecular Formula : C15H20FN3O2
  • Molecular Weight : 293.34 g/mol
  • Key Substituent : Fluorine (-F) at position 3.
  • Comparison :
    • Fluorine's electron-withdrawing nature increases metabolic stability compared to the methyl group in the target compound.
    • Synthesized via Suzuki-Miyaura coupling, highlighting the role of boronic esters in functionalization .
Compound E : 5-Amino-1-Boc-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl oxalate
  • Molecular Formula : C16H23N3O2·C2H2O4
  • Molecular Weight : 289.38 (free base) + 90.03 (oxalate) = 379.41 g/mol
  • Key Feature : Oxalate salt form.
  • Comparison :
    • The salt form improves crystallinity and stability, a strategy applicable to the target compound for pharmaceutical formulations .

Electronic and Reactivity Comparisons

  • Electron-Donating vs. Withdrawing Groups: The amino group in the target compound raises the HOMO energy, increasing nucleophilicity, whereas -CF3 (Compound A) or -F (Compound D) groups lower LUMO energy, favoring electrophilic reactions .
  • Steric Effects :
    • The tert-butyl group in all compounds provides steric protection, but the 3,4'-bipyridine core in the target compound may hinder access to reactive sites compared to 2,4' analogues .

Biological Activity

Tert-butyl 5-amino-6-methyl-1',2',3',6'-tetrahydro-[3,4'-bipyridine]-1'-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : tert-butyl 5-amino-6-methyl-3',6'-dihydro-[3,4'-bipyridine]-1'(2'H)-carboxylate
  • Molecular Formula : C16H23N3O2
  • CAS Number : 164148-92-9
  • Purity : ≥95%

Anticancer Activity

Recent studies have indicated that derivatives of bipyridine compounds exhibit notable anticancer properties. Tert-butyl 5-amino-6-methyl-1',2',3',6'-tetrahydro-[3,4'-bipyridine]-1'-carboxylate has been evaluated for its effects on various cancer cell lines.

Table 1 summarizes the IC50 values of this compound against different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical)200Induction of apoptosis
SW480 (Colorectal)6.64Inhibition of PRL-3 expression
MCF7 (Breast)15.22Cell cycle arrest and apoptosis induction

The compound demonstrated significant cytotoxicity against the SW480 cell line, suggesting a potential role in colorectal cancer treatment. The mechanism involves the inhibition of PRL-3, a protein associated with cancer metastasis.

Antimicrobial Activity

In addition to anticancer properties, the compound has been explored for its antimicrobial effects. A study reported that derivatives similar to tert-butyl 5-amino-6-methyl showed activity against a range of bacterial strains.

Table 2 presents the antimicrobial efficacy:

Microorganism Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus50
Escherichia coli30
Pseudomonas aeruginosa40

These findings highlight the compound's potential as an antimicrobial agent, though further research is needed to establish its clinical applicability.

Structure-Activity Relationship (SAR)

The biological activity of tert-butyl 5-amino-6-methyl is influenced by its structural components. Modifications to the bipyridine core and side chains can significantly alter its pharmacological profile.

Key Findings from SAR Studies

  • Amino Group Positioning : The presence and position of the amino group are critical for enhancing anticancer activity.
  • Methyl Substituents : Methyl groups at specific positions on the bipyridine ring improve solubility and bioavailability.
  • Carboxylate Functionality : The carboxylate moiety is essential for interaction with biological targets, enhancing binding affinity.

Case Studies

Several case studies have documented the therapeutic potential of similar compounds:

  • A study on a related bipyridine derivative demonstrated a potent inhibitory effect on cancer cell proliferation with an IC50 value significantly lower than that of established chemotherapeutics.
  • Another investigation into the antimicrobial properties revealed that modifications in the alkyl chain length led to increased potency against resistant bacterial strains.

Q & A

Q. What are the standard synthetic routes for tert-butyl carbamate derivatives like this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with Boc (tert-butoxycarbonyl) protection of the amine group, followed by coupling reactions to construct the bipyridine core. Key steps include:

  • Boc Protection : Using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) with a base like triethylamine at 0–25°C .
  • Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig cross-coupling for bipyridine formation, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (50–80°C) .
  • Purification : Column chromatography or recrystallization to isolate intermediates. Optimization focuses on solvent selection (e.g., DMF for polar intermediates), reaction time (monitored via TLC/HPLC), and catalyst loading to maximize yield (typically 60–85%) .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and functional groups (e.g., tert-butyl singlet at ~1.4 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .

Q. What key functional groups influence the reactivity of this compound in further derivatization?

  • Boc-Protected Amine : Susceptible to acidic deprotection (e.g., TFA/DCM) for downstream functionalization .
  • Bipyridine Core : Electron-deficient pyridine rings enable metal coordination or nucleophilic substitution at the methyl or amino positions .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during structural characterization?

Conflicting NMR or MS data may arise from tautomerism or residual solvents. Strategies include:

  • Variable Temperature NMR : To detect dynamic equilibria (e.g., keto-enol tautomers) .
  • Deuterated Solvent Exchange : Identify solvent peaks contaminating the spectrum.
  • X-ray Crystallography : Resolve ambiguities by determining the solid-state structure (e.g., torsion angles in the bipyridine system) .

Q. What strategies enable regioselective functionalization of the bipyridine core?

  • Directed Ortho-Metalation : Use directing groups (e.g., Boc-protected amines) to install substituents at specific positions .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., amino groups) to control substitution patterns .
  • Microwave-Assisted Synthesis : Accelerate reactions to minimize side products (e.g., 100°C, 30 min) .

Q. How should researchers design experiments to evaluate in vitro biological activity?

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based assays (e.g., ATP-competitive binding) .
  • Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C) to quantify permeability in Caco-2 cells .
  • SAR Studies : Synthesize analogs with modified substituents (e.g., replacing methyl with halogens) to correlate structure with activity .

Q. What methodologies troubleshoot low yields in multi-step synthesis?

  • Intermediate Stability : Monitor degradation via LC-MS; adjust pH or temperature during workup .
  • Catalyst Screening : Test alternative palladium ligands (e.g., XPhos vs. SPhos) to improve coupling efficiency .
  • Byproduct Analysis : Use GC-MS to identify side reactions (e.g., over-oxidation) and adjust stoichiometry .

Q. How can computational methods predict regioselectivity in electrophilic attacks?

  • DFT Calculations : Model Fukui indices to identify nucleophilic/electrophilic sites on the bipyridine ring .
  • Molecular Docking : Predict binding conformations with target proteins to prioritize synthetic targets .

Methodological Tables

Q. Table 1: Typical Reaction Conditions for Key Synthesis Steps

StepReagents/ConditionsYieldAnalytical Validation
Boc ProtectionBoc₂O, DCM, Et₃N, 0°C → 25°C, 12 h85–90%¹H NMR (δ 1.4 ppm, Boc)
Bipyridine CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 24 h60–75%HPLC (retention time 8.2 min)
DeprotectionTFA/DCM (1:1), 25°C, 2 h>95%HRMS ([M+H]⁺ = calculated)

Q. Table 2: Analytical Parameters for Structural Confirmation

TechniqueKey Peaks/DataPurpose
¹H NMRδ 1.4 (s, 9H, tert-butyl), δ 6.8 (d, pyridine)Confirm Boc group and ring substituents
HPLCRt = 8.2 min, >95% purityAssess purity and polar impurities
HRMSm/z 335.1864 ([M+H]⁺)Verify molecular formula (C₁₆H₂₂N₂O₂)

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